N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide
Description
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a bromopyrimidine moiety, which is known for its biological activity, and a piperidine ring, which is a common structural motif in many pharmaceuticals.
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-11(15-18-8-12(17)9-19-15)20-16(22)21-7-3-6-14(10-21)23-13-4-2-5-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXAEIJYBAKZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)NC(=O)N2CCCC(C2)OC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide typically involves multiple steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.
Alkylation: The 5-bromopyrimidine is then alkylated with an appropriate alkyl halide, such as ethyl bromide, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form 1-(5-bromopyrimidin-2-yl)ethyl derivative.
Cyclobutylation: The next step involves the introduction of the cyclobutyl group. This can be achieved by reacting the intermediate with cyclobutyl bromide in the presence of a base.
Piperidine Formation: The final step is the formation of the piperidine ring. This is typically done by reacting the intermediate with piperidine and a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized forms.
Reduction: Dehalogenated or reduced pyrimidine derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the biological activity of bromopyrimidine derivatives and their interactions with biological targets.
Chemical Biology: It can serve as a tool compound for probing biological pathways and mechanisms.
Industrial Chemistry: The compound can be used in the synthesis of more complex molecules for industrial applications, such as agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyrimidin-2-yl)acetamide: Similar structure but lacks the piperidine and cyclobutyl groups.
1-(5-bromopyridin-2-yl)piperidin-3-ol: Contains a pyridine ring instead of a pyrimidine ring.
5-bromopyrimidine-2-carboxamide: Lacks the ethyl and piperidine groups.
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyloxypiperidine-1-carboxamide is unique due to its combination of a bromopyrimidine moiety with a cyclobutyloxypiperidine structure. This unique combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
